4-Methyloctyl 6-methyloctyl phthalate
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Overview
Description
4-Methyloctyl 6-methyloctyl phthalate is a chemical compound with the molecular formula C26H42O4 and a molecular weight of 418.61 g/mol . It is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic products . Phthalates are widely used in various industries, including the production of plastics, cosmetics, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctyl 6-methyloctyl phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol and 6-methyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, filtration, and drying to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Phthalic acid, 4-methyloctanol, and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
4-Methyloctyl 6-methyloctyl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems and its potential as an endocrine disruptor.
Medicine: Investigated for its potential health effects and toxicity.
Industry: Widely used in the production of plastics, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 4-Methyloctyl 6-methyloctyl phthalate involves its interaction with various molecular targets and pathways. As a phthalate ester, it can act as an endocrine disruptor by interfering with hormone synthesis, transport, and metabolism . It can bind to nuclear receptors and alter the expression of genes involved in hormone regulation . This can lead to various health effects, including reproductive and developmental toxicity .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate (DINP): Another phthalate ester used as a plasticizer.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties.
Diisodecyl phthalate (DIDP): Used in similar applications as 4-Methyloctyl 6-methyloctyl phthalate.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its branched alkyl chains contribute to its effectiveness as a plasticizer, enhancing the flexibility and durability of plastic products .
Properties
CAS No. |
85851-78-1 |
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Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(4-methyloctyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-7-14-22(4)16-13-20-30-26(28)24-18-11-10-17-23(24)25(27)29-19-12-8-9-15-21(3)6-2/h10-11,17-18,21-22H,5-9,12-16,19-20H2,1-4H3 |
InChI Key |
CHTDCFVLYHXJAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origin of Product |
United States |
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